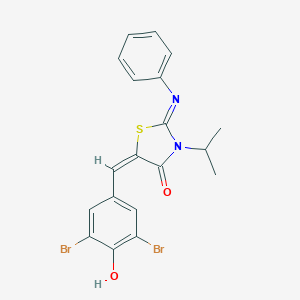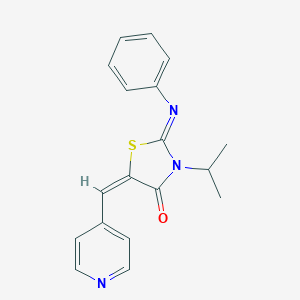![molecular formula C32H30N4O3S B298644 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298644.png)
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been reported that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been reported to inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one in lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it a valuable compound in cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the research on 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one. One of the directions is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential applications of this compound in other fields, such as agriculture and environmental science. Additionally, future research can focus on improving the solubility of this compound in water to make it more suitable for lab experiments.
Conclusion:
In conclusion, 3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has potential applications in various fields of scientific research. This compound exhibits potent antiproliferative activity against different cancer cell lines and has shown promising results in inhibiting the growth of drug-resistant cancer cells. The mechanism of action of this compound involves the inhibition of the enzyme topoisomerase II, which results in the accumulation of DNA damage and cell death. Future research can focus on exploring the potential applications of this compound in other fields and improving its solubility in water.
Synthesis Methods
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one can be synthesized using different methods. One of the methods involves the reaction of 2-(4-morpholinyl)-2-oxoethylamine with indole-3-carboxaldehyde in the presence of benzylamine and thiazolidine-4-one. The reaction mixture is stirred at room temperature for several hours, and the product is obtained after purification using column chromatography.
Scientific Research Applications
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent antiproliferative activity against different cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown promising results in inhibiting the growth of drug-resistant cancer cells.
properties
Product Name |
3-benzyl-2-(benzylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C32H30N4O3S |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-2-benzylimino-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H30N4O3S/c37-30(34-15-17-39-18-16-34)23-35-22-26(27-13-7-8-14-28(27)35)19-29-31(38)36(21-25-11-5-2-6-12-25)32(40-29)33-20-24-9-3-1-4-10-24/h1-14,19,22H,15-18,20-21,23H2/b29-19-,33-32? |
InChI Key |
IISYJYLKYYAKGZ-BTFHXEKZSA-N |
Isomeric SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=NCC5=CC=CC=C5)S4)CC6=CC=CC=C6 |
SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NCC5=CC=CC=C5)S4)CC6=CC=CC=C6 |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NCC5=CC=CC=C5)S4)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298561.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298562.png)
![(2Z,5Z)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298563.png)
![2-[(4-Methoxyphenyl)imino]-3-methyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298564.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298566.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298567.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298571.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)




![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)